molecular weight and exact mass of 5-Chloro-3,4-dihydropyrido[2,3-D]pyrimidin-2(1H)-one
molecular weight and exact mass of 5-Chloro-3,4-dihydropyrido[2,3-D]pyrimidin-2(1H)-one
An In-Depth Technical Guide to the Molecular Weight and Exact Mass of 5-Chloro-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one
For the Attention of Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the molecular weight and exact mass of the heterocyclic compound 5-Chloro-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one. As this specific molecule is not widely documented in commercial or academic literature, this document serves as a foundational reference, detailing the theoretical underpinnings of its key mass-related properties and providing robust, field-proven experimental protocols for their empirical determination. The methodologies described herein are grounded in established analytical practices for the characterization of novel heterocyclic entities, ensuring scientific integrity and reproducibility.
Theoretical Foundation: Understanding the Pyrido[2,3-d]pyrimidine Core
The pyrido[2,3-d]pyrimidine scaffold is a significant heterocyclic system in medicinal chemistry, recognized for its structural similarity to purines, which allows for diverse biological activities.[1] Derivatives of this core structure have been investigated for a range of therapeutic applications, including but not limited to, kinase inhibition and anti-inflammatory roles.[1][2] The introduction of a chlorine atom and the specific saturation in the dihydropyrimidine ring of the title compound are expected to modulate its physicochemical properties and biological interactions.
Calculated Mass Properties of 5-Chloro-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one
A precise understanding of a molecule's mass is fundamental to its characterization, influencing everything from reaction stoichiometry to spectroscopic identification. The following section details the calculated molecular weight and exact mass based on the compound's molecular formula.
Molecular Formula Determination
The systematic name 5-Chloro-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one corresponds to the following elemental composition:
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Carbon (C): 7 atoms
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Hydrogen (H): 6 atoms
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Chlorine (Cl): 1 atom
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Nitrogen (N): 3 atoms
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Oxygen (O): 1 atom
Thus, the molecular formula is established as C₇H₆ClN₃O .
Quantitative Data Summary
The calculated values for the molecular weight and exact mass, derived from the molecular formula, are presented in the table below.
| Parameter | Value | Unit |
| Molecular Formula | C₇H₆ClN₃O | - |
| Molecular Weight | 183.60 | g/mol |
| Exact Mass | 183.01994 | Da |
| Monoisotopic Mass | 183.01994 | Da |
Rationale for Distinction:
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Molecular Weight (also known as average molecular mass) is calculated using the weighted average of the natural abundances of the isotopes of each element. This value is crucial for gravimetric analysis and preparing solutions of specific molarity.
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Exact Mass (and by extension, monoisotopic mass) is calculated using the mass of the most abundant isotope of each element (e.g., ¹²C, ¹H, ³⁵Cl, ¹⁴N, and ¹⁶O). This value is of paramount importance in mass spectrometry, as it allows for the high-resolution identification of a compound.
Experimental Verification: A Self-Validating Protocol
The following protocols are designed to provide a robust and self-validating workflow for the empirical determination of the molecular weight and exact mass of 5-Chloro-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one. The choice of High-Resolution Mass Spectrometry (HRMS) is deliberate; its precision allows for the unambiguous confirmation of the elemental composition, a cornerstone of structural elucidation for novel compounds.[3]
Experimental Workflow Overview
The logical flow for the characterization of the title compound is outlined below. This workflow ensures that the identity and purity of the analyte are confirmed before proceeding to high-resolution mass analysis.
Caption: Experimental workflow for the determination of exact mass.
Detailed Step-by-Step Methodology
Objective: To accurately determine the experimental exact mass of 5-Chloro-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one and confirm its elemental composition.
Instrumentation: A High-Resolution Mass Spectrometer, such as an Electrospray Ionization Time-of-Flight (ESI-TOF) or ESI-Orbitrap system, is required.[3][4]
Protocol:
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Sample Preparation:
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Accurately weigh approximately 1 mg of the synthesized compound.
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Dissolve the sample in 1 mL of a suitable solvent (e.g., HPLC-grade methanol or acetonitrile) to create a 1 mg/mL stock solution.
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Further dilute the stock solution to a final concentration of approximately 1-10 µg/mL for direct infusion or LC-MS analysis. The choice of final concentration may require optimization based on instrument sensitivity.
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Instrument Calibration:
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Calibrate the mass spectrometer according to the manufacturer's guidelines using a standard calibration solution. This step is critical for ensuring high mass accuracy.
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-
Analysis via Direct Infusion (for a purified sample):
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Infuse the diluted sample into the ESI source at a constant flow rate (e.g., 5-10 µL/min).
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Acquire data in both positive and negative ion modes to observe the protonated molecule ([M+H]⁺) and the deprotonated molecule ([M-H]⁻), respectively.
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The expected m/z for the protonated molecule ([C₇H₇ClN₃O]⁺) is approximately 184.02776.
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The expected m/z for the deprotonated molecule ([C₇H₅ClN₃O]⁻) is approximately 182.01211.
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Analysis via Liquid Chromatography-Mass Spectrometry (LC-MS) (for purity assessment and confirmation):
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Inject the diluted sample onto a suitable HPLC column (e.g., C18) to chromatographically separate the compound of interest from any impurities.
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The mobile phase composition and gradient will need to be optimized but can start with a mixture of water and acetonitrile with 0.1% formic acid (for positive ion mode) or 0.1% ammonium hydroxide (for negative ion mode).
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The mass spectrometer will acquire data as the compound elutes from the column.
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-
Data Processing and Interpretation:
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From the acquired high-resolution mass spectrum, identify the peak corresponding to the molecular ion.
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Determine the experimental exact mass and compare it to the theoretical exact mass (183.01994 Da). The mass error should ideally be less than 5 ppm to confidently confirm the elemental composition.
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Utilize the instrument's software to generate a predicted isotopic pattern for C₇H₆ClN₃O and compare it to the experimentally observed pattern. The presence of chlorine will result in a characteristic M+2 peak with an intensity approximately one-third of the monoisotopic peak.
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Trustworthiness Through Self-Validation
The described protocol incorporates a self-validating system. The high-resolution measurement provides a highly accurate mass, which in itself is a strong indicator of the elemental composition. This is further corroborated by the isotopic pattern, which serves as a secondary confirmation. For even greater confidence, tandem mass spectrometry (MS/MS) can be performed to fragment the molecular ion and analyze the resulting product ions, which should be consistent with the proposed chemical structure.[5]
Conclusion
While 5-Chloro-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one is not a widely cataloged compound, its fundamental mass properties can be confidently established through theoretical calculations. This guide provides these crucial values and a detailed, robust experimental framework for their empirical verification. By adhering to these protocols, researchers can ensure the accurate characterization of this and other novel heterocyclic compounds, a critical step in the journey of drug discovery and development.
References
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Synthesis and Biological Evaluation of Pyrido(2,3-d)pyrimidines. (n.d.). ResearchGate. Retrieved from [Link]
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Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. (2025). MDPI. Retrieved from [Link]
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Synthesis of dihydropyrido[2,3-d] pyrimidine derivatives. (n.d.). ResearchGate. Retrieved from [Link]
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Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors. (2014). PMC. Retrieved from [Link]
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Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. (n.d.). PMC. Retrieved from [Link]
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Shifting the selectivity of pyrido[2,3-d]pyrimidin-7(8H). (2023). bioRxiv. Retrieved from [Link]
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Synthesis of new 2-substituted pyrido[2,3-d]pyrimidin-4(1H)-ones and their antibacterial activity. (2009). PubMed. Retrieved from [Link]
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Design and synthesis of new pyrido[2,3-d]pyrimidine-1,4-dione derivatives as anti-inflammatory agents. (n.d.). Der Pharma Chemica. Retrieved from [Link]
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Solid supported synthesis of structurally diverse dihydropyrido[2,3- d]pyrimidines using microwave irradiation. (n.d.). Academia.edu. Retrieved from [Link]
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Synthesis and biological evaluation of pyrido[2,3-d]pyrimidine-2,4-dione derivatives as eEF-2K inhibitors. (2014). PubMed. Retrieved from [Link]
Sources
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